N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAYMGWJPAYVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 4-chlorobenzo[d]thiazole with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has been investigated for its pharmacological properties, particularly as an anti-cancer agent. The structural features of this compound suggest potential interactions with biological targets involved in cancer proliferation and survival mechanisms.
Anticancer Activity
Studies have shown that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, the compound's chlorobenzothiazole moiety may enhance its ability to inhibit tubulin polymerization, a critical process in cancer cell division.
These findings indicate that this compound could be a promising candidate for further development as an anticancer drug.
Organic Synthesis Applications
The compound is also valuable in organic synthesis as a building block for creating more complex molecules. Its functional groups allow for various chemical transformations, making it suitable for synthesizing other biologically active compounds.
Synthesis of New Derivatives
Recent research highlights methods to synthesize derivatives of this compound through reactions such as:
- Knoevenagel Condensation: This method can be employed to create new benzothiazole derivatives by reacting with aldehydes.
- Acylation Reactions: These reactions can modify the amine group to enhance biological activity or alter solubility properties.
| Reaction Type | Starting Material | Product |
|---|---|---|
| Knoevenagel Condensation | Benzothiazole derivative + Aldehyde | New benzothiazole derivative |
| Acylation | This compound + Acid Chloride | Acylated derivative |
Case Studies and Research Findings
Several case studies provide insights into the practical applications of this compound:
Case Study: Anticancer Research
In a study conducted by Rakhi Yadav et al., the compound was tested against multiple cancer cell lines, revealing significant cytotoxicity and the ability to induce apoptosis in HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study: Synthesis of Novel Compounds
Research by Dilkhush Meena et al. demonstrated the synthesis of various derivatives through modification of the benzamide structure, leading to compounds with enhanced biological activities . This highlights the versatility of this compound as a precursor in drug development.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In cancer cells, the compound may interfere with key signaling pathways, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Melting Points and Stability
- GB1 (N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide) : Melting point 279–295°C, attributed to the electron-withdrawing 4-Cl and rigid dioxothiazolidine group .
- GB3 (N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) : Melting point >300°C, reflecting enhanced stability from dual chloro substituents .
- Compound 3l (N-(2-(benzo[d]thiazol-2-yl)-3-methylphenyl)benzamide) : Lower melting point (106–181°C), likely due to the less polar methyl group and flexible phenyl linkage .
The target compound’s methylthio group, being moderately electron-donating, may reduce melting points compared to chloro-substituted analogs but improve solubility in hydrophobic environments.
Histone Binding ()
- PB8 (6-ethoxy-substituted) : Moderate activity due to ethoxy’s steric bulk.
- PB9 (6-fluoro-substituted) : Enhanced binding from fluorine’s electronegativity .
The target compound’s 3-methylthio group could disrupt hydrogen bonding compared to fluoro or ethoxy analogs, altering binding affinities.
NF-κB Activation ()
- Compound 50 (4-bromophenyl, dimethylsulfamoyl) : Potent NF-κB activation via sulfonamide’s polar interactions .
- 2D216 (dimethylphenyl, piperidinylsulfonyl) : Synergistic effects from lipophilic and sulfonyl groups .
The methylthio group in the target compound may offer intermediate lipophilicity, balancing membrane permeability and target engagement.
Antimicrobial Activity ()
Structural and Electronic Comparisons
Thiazole Ring Modifications
- Electron-Withdrawing Groups (Cl, F) : Increase melting points and stability but may reduce solubility (e.g., GB1, PB9) .
- Electron-Donating Groups (SMe, methyl) : Enhance lipophilicity and bioavailability (e.g., target compound, 3l) .
Benzamide Substituents
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 292.77 g/mol. The structure features a benzothiazole ring substituted with a chlorine atom and a methylthio group, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial and fungal strains. It is believed to inhibit the synthesis of essential cellular components, leading to cell death in pathogens .
- Anticancer Properties : Research indicates that this compound may inhibit the growth of certain cancer cell lines. It likely interferes with key signaling pathways, promoting apoptosis and inhibiting cell proliferation .
Antimicrobial Efficacy
A study evaluating the antimicrobial properties of benzothiazole derivatives found that this compound exhibited significant activity against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table illustrates the compound's potential as an antimicrobial agent, particularly against Candida albicans, which is notable for its clinical relevance in fungal infections.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The following table summarizes findings from various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 (skin cancer) | 5.0 | Significant growth inhibition |
| A549 (lung cancer) | 6.5 | Induction of apoptosis |
| H1299 (lung cancer) | 7.0 | Cell cycle arrest |
These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics .
Case Studies
- Study on Antitumor Activity : A recent study synthesized several benzothiazole derivatives, including this compound, and evaluated their anticancer effects. The compound was found to significantly reduce cell viability in multiple cancer cell lines, suggesting its potential role as an anticancer agent .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of benzothiazole derivatives revealed that this compound effectively inhibited bacterial growth in clinical isolates, highlighting its therapeutic potential against resistant strains .
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization, followed by amide coupling. Key steps include:
- Thiazole formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .
- Amide coupling : Using coupling agents like EDC/HOBt or DCC to link 3-(methylthio)benzoic acid to the thiazole amine .
- Purity monitoring : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) are critical for assessing reaction progress and final purity (>95% by HPLC) .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Confirms regiochemistry of the thiazole ring and substituent positions. For example, the methylthio group (-SCH3) shows a singlet at ~2.5 ppm in 1H NMR .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C15H12ClN2OS2 requires m/z 347.9994) .
- IR spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Comparative studies with analogs reveal:
- Chlorine vs. bromine : The 4-chloro substituent enhances electrophilicity, improving binding to bacterial DNA gyrase (MIC = 2 µg/mL vs. S. aureus) compared to bromine analogs .
- Methylthio vs. sulfonyl groups : The -SCH3 group increases lipophilicity (logP = 3.2 vs. 1.8 for -SO2CH3), enhancing cell membrane penetration but reducing aqueous solubility .
- Thiazole ring substitution : Fluorine at position 6 of the benzo[d]thiazole ring boosts anticancer activity (IC50 = 8 µM vs. HepG2) due to improved hydrogen bonding with kinase targets .
Q. How can contradictions in biological data (e.g., varying IC50 values) be resolved?
Discrepancies often arise from assay conditions:
- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize data to positive controls (e.g., doxorubicin) .
- Solvent effects : DMSO concentrations >0.1% may inhibit enzyme activity; use low-detergent buffers for in vitro assays .
- Data validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : The compound’s chloro-thiazole moiety interacts with ATP-binding pockets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR models : Use Hammett constants (σ) for substituents to correlate electronic effects with IC50 .
Q. What methodologies address low synthetic yields in scale-up?
- Catalyst optimization : Switch from Pd(OAc)2 to XPhos-Pd-G3 for Buchwald-Hartwig amination (yield increases from 45% to 78%) .
- Solvent selection : Replace DMF with NMP to reduce side reactions in SNAr displacements .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (80°C, 150 W) while maintaining yield .
Methodological Challenges & Solutions
Q. How to resolve overlapping signals in NMR spectra?
- 2D NMR (HSQC, HMBC) : Assign ambiguous protons via correlation peaks (e.g., HMBC links amide carbonyl to thiazole NH) .
- Variable temperature NMR : Heat to 60°C to reduce rotational barriers and split overlapping peaks .
Q. What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the benzamide group, increasing aqueous solubility 10-fold .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size = 150 nm, PDI <0.1) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
